molecular formula C18H24FN5O3S B6454340 5-fluoro-2-[(2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine CAS No. 2548999-56-8

5-fluoro-2-[(2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine

Cat. No.: B6454340
CAS No.: 2548999-56-8
M. Wt: 409.5 g/mol
InChI Key: KCISBYCCJSHHGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactivity of the starting materials and the desired configuration of the final product. Without more specific information, it’s difficult to propose a detailed synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that the compound would have a fairly rigid structure. The electronegative fluorine atom could form a polar bond with the adjacent carbon, potentially giving the molecule distinct chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For example, the fluorine atom might be susceptible to nucleophilic attack, and the sulfonyl group could potentially participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could affect its polarity, and the multiple ring structures could influence its shape and rigidity .

Mechanism of Action

Without more specific information, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its potential effects on biological systems. Proper handling and disposal procedures should be followed when working with it .

Future Directions

Future research on this compound could involve exploring its reactivity, studying its interactions with other molecules, and potentially developing methods for its synthesis .

Properties

IUPAC Name

3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-2-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN5O3S/c1-13(2)23-9-16(22-12-23)28(25,26)24-8-14-4-3-5-18(14,10-24)11-27-17-20-6-15(19)7-21-17/h6-7,9,12-14H,3-5,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCISBYCCJSHHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CC3CCCC3(C2)COC4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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